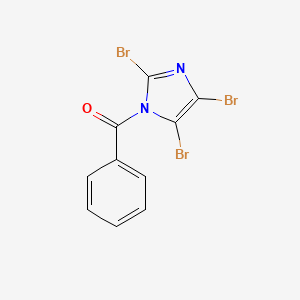
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenyl group and three bromine atoms attached to the imidazole ring, making it a highly substituted derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of imidazole with benzoyl chloride in an anhydrous solvent like benzene at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Benzoyl Chloride: Used in the reaction with imidazole.
Anhydrous Solvents: Such as benzene, used to maintain reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imidazole ring allow it to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone: Unique due to its high degree of bromination and phenyl substitution.
(1H-Imidazol-1-yl)(phenyl)methanone: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Contains two imidazole rings, offering different chemical properties and applications.
Uniqueness
This compound is unique due to its high degree of bromination, which enhances its reactivity and potential for forming complex derivatives. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
6595-52-4 |
|---|---|
Molecular Formula |
C10H5Br3N2O |
Molecular Weight |
408.87 g/mol |
IUPAC Name |
phenyl-(2,4,5-tribromoimidazol-1-yl)methanone |
InChI |
InChI=1S/C10H5Br3N2O/c11-7-8(12)15(10(13)14-7)9(16)6-4-2-1-3-5-6/h1-5H |
InChI Key |
FJRPOYMCNGDYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=C(N=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




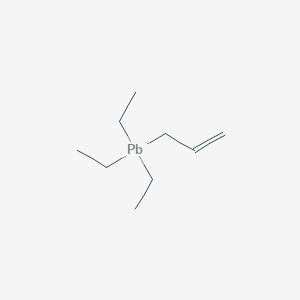
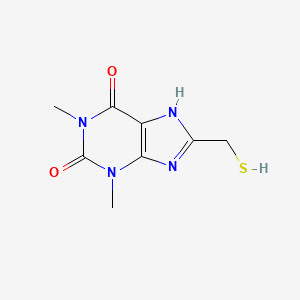
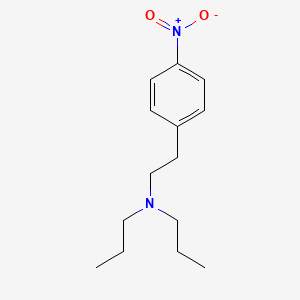
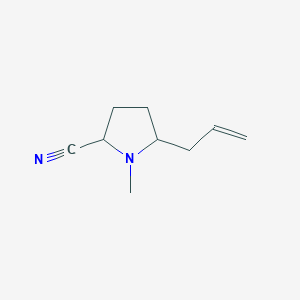
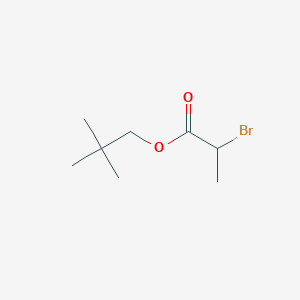
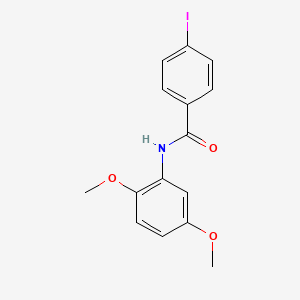
![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
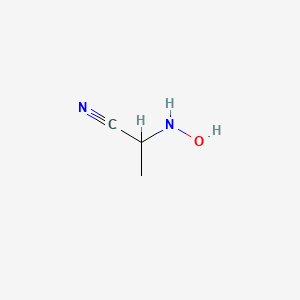
![2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14728962.png)
![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)

![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
